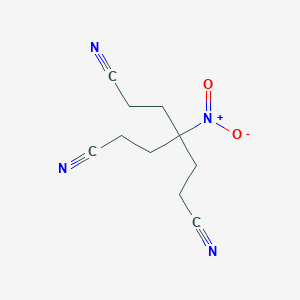
3,4-Dihydro-1,3-benzoxazin-2-one
Descripción general
Descripción
Synthesis Analysis
A variety of methods have been developed for the synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one and its derivatives. Notably, a new synthesis method involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been described, offering significant stereoselectivity and enabling the creation of Z isomers preferentially or exclusively (Gabriele et al., 2006). Another approach highlights the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one for the first time, providing a simple and efficient synthesis of 3,4-dihydro-1,4-benzoxazin-2-one derivatives (Zidar & Kikelj, 2008).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1,3-benzoxazin-2-one derivatives has been established through various analytical techniques, including X-ray diffraction analysis, which confirmed the configuration around the double bond of major stereoisomers in some synthesis processes (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 3,4-Dihydro-1,3-benzoxazin-2-one are diverse and include cascade synthesis processes for creating various derivatives. For example, a novel and efficient one-pot cascade synthesis has been developed for 2H-1,4-benzoxazin-3-(4H)-ones through copper-catalyzed coupling of o-halophenols and 2-halo-amides (Chen, Shen, & Bao, 2009).
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
- Application : 3,4-Dihydro-1,3-benzoxazin-2-one is used in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which are significant heterocyclic compounds with a wide spectrum of medical and industrial applications .
- Method : A one-pot method is used for the synthesis of these derivatives. The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .
- Results : The method results in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .
2. Preparation of Clinically Used 4-Quinazolone Derivatives
- Application : 3,4-Dihydro-1,3-benzoxazin-2-one derivatives can be used as starting materials for different clinically used 4-quinazolone derivatives .
- Results : The resulting 4-quinazolone derivatives are known to have medicinal properties .
3. Production of Thermosetting Resins
- Application : 3,4-Dihydro-1,3-benzoxazin-2-ones polymerize upon heating to give thermosetting resins .
- Method : The compounds are heated to induce polymerization .
- Results : The resulting thermosetting resins have applications ranging from the casting of airplane parts to adhesives .
4. Biological Activity
- Application : 3,4-dihydro-2H-1,3-benzoxazines exhibit a wide range of biological activity, such as bactericidal, fungicidal, antitumor, antituberculosis, and anthelmintic effects .
- Results : The compounds have attracted great interest due to their wide range of biological activities .
5. Peroxidation
- Application : The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .
- Method : The compounds undergo peroxidation under mild and simple catalyst-free reaction conditions .
- Results : A range of biologically important alkylated benzoxazinone peroxides are synthesized in high yield with a good functional group tolerance .
6. Oxidative Dehydrogenative Coupling
- Application : Benzoxazin-2-ones were used as substrates in an oxidative dehydrogenative coupling reaction .
- Method : A novel and efficient iron-catalyzed sp3 carbon–hydrogen bond functionalization of benzoxazinone derivatives has been developed .
- Results : The method resulted in the successful oxidative dehydrogenative coupling of benzoxazin-2-ones .
7. Synthesis of Medicinally Important Compounds
- Application : Benzoxazin, benzoxazinone and many other compounds having these skeleton are heterocyclic and are of great medicinal importance .
- Method : The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .
- Results : Many benzoxazin-3 (4H)-one 1a derivatives including a compound with cardiotonic activity 4 [6], anticancer activity 5 [7], antiparasitic activity 6 [8], antibacterial activity 7 [9], antianxiety activity 8 [10] have been synthesized and screened for their activities in past few years .
8. Synthesis of Hydroxy-Substituted Compounds
- Application : 3,4-Dihydro-1,3-benzoxazin-2-ones are used in the synthesis of hydroxy-substituted compounds .
- Method : The compounds undergo condensation with 2-hydroxyaldehydes and primary amines .
- Results : The method results in the synthesis of hydroxy-substituted compounds .
9. Synthesis of Benzoxazinyl-3-Chromones
- Application : Benzoxazinyl-3-chromones, which have been found to be antimicrobial, can be synthesized from 3,4-dihydro-1,3-benzoxazin-2-ones .
- Results : The resulting benzoxazinyl-3-chromones exhibit antimicrobial activity .
10. Synthesis of Quinazolin-4-One Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,3-benzoxazin-2-one | |
CAS RN |
1125-85-5 | |
| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)







![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)




